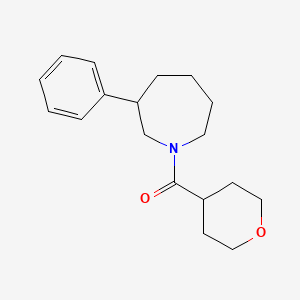

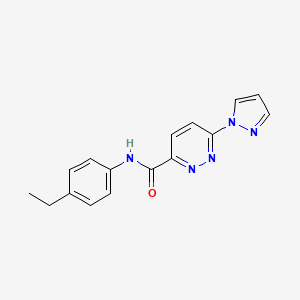

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

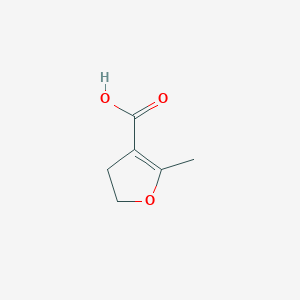

“(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is an organic compound that is used as an intermediate in organic synthesis and medicinal chemistry . It is a complex molecule that contains a phenylazepan ring and a tetrahydropyran ring.

Synthesis Analysis

The synthesis of this compound could involve the reaction of a phenylazepan derivative with a tetrahydropyran derivative. The tetrahydropyran ring can be synthesized from dienones through a reaction with Wittig reagents . The phenylazepan ring could be synthesized from a suitable precursor through a series of reactions .Molecular Structure Analysis

The molecular structure of this compound includes a phenylazepan ring and a tetrahydropyran ring. The phenylazepan ring is a seven-membered ring with one nitrogen atom and six carbon atoms. The tetrahydropyran ring is a six-membered ring with one oxygen atom and five carbon atoms.Chemical Reactions Analysis

The tetrahydropyran ring in this compound can undergo various chemical reactions. For example, the ketone carbonyl group in the tetrahydropyran ring can react with Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .科学的研究の応用

Synthesis and Chemical Properties

Highly Regioselective Synthesis :A study by Alizadeh, Moafi, and Zhu (2015) outlines a regioselective synthesis process for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition approach. This method demonstrates the versatility of pyrazole derivatives synthesis, potentially offering insights into synthesizing complex compounds like "(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" (Alizadeh, Moafi, & Zhu, 2015).

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Activity :Kumar and colleagues (2012) synthesized a series of pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated their antimicrobial activity. The findings indicated that compounds with methoxy groups exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Anti-inflammatory Activity :Arunkumar et al. (2009) developed a series of pyrazole derivatives of gallic acid and assessed their anti-inflammatory activity. The synthesized compounds were found to exhibit good anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Catalytic Applications

Green Synthesis :Taheri, Mohebat, and Moslemin (2021) introduced a novel method for synthesizing pyrano[2,3-c]phenazin-15-yl)methanone derivatives using Fe3O4@ZnO-SO3H as a recyclable heterogeneous catalyst under solvent-free conditions. This green synthesis approach emphasizes the importance of environmentally friendly methods in chemical synthesis, which could be relevant for synthesizing complex molecules like "(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" (Taheri, Mohebat, & Moslemin, 2021).

将来の方向性

特性

IUPAC Name |

oxan-4-yl-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(16-9-12-21-13-10-16)19-11-5-4-8-17(14-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFMFJYFVGSUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)

![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)

![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)

![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2842013.png)